molecular formula C8H15NO6 B12393212 N-Acetyl-D-glucosamine-13C6

N-Acetyl-D-glucosamine-13C6

Cat. No.: B12393212
M. Wt: 227.16 g/mol
InChI Key: MBLBDJOUHNCFQT-FFZFPVKZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-D-glucosamine-13C6 can be synthesized through the chemical hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans and insects. The process involves the use of acid hydrolysis to break down chitin into its monomeric units, followed by acetylation to produce N-Acetyl-D-glucosamine. The incorporation of the 13C6 label is achieved through the use of 13C-labeled glucose as a starting material .

Industrial Production Methods: Industrial production of this compound typically involves enzymatic hydrolysis of chitin using chitinase enzymes. This method is preferred due to its higher yield and environmentally friendly nature compared to chemical hydrolysis. The process includes fermentation of chitinolytic bacteria, extraction of enzymes, and subsequent hydrolysis of chitin to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-D-glucosamine-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Acetyl-D-glucosamine-13C6 is widely used in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies and tracing in biochemical pathways. Some of its applications include:

    Chemistry: Used in the study of carbohydrate chemistry and enzymatic reactions involving glucosamine derivatives.

    Biology: Employed in metabolic labeling experiments to trace the incorporation and metabolism of glucosamine in biological systems.

    Medicine: Utilized in research on osteoarthritis and other joint disorders due to its role in cartilage formation and repair.

    Industry: Applied in the production of bio-based chemicals and materials from chitin and chitosan

Mechanism of Action

The mechanism of action of N-Acetyl-D-glucosamine-13C6 involves its incorporation into glycoproteins and glycosaminoglycans, which are essential components of the extracellular matrix in connective tissues. It plays a crucial role in the synthesis of hyaluronic acid, chondroitin sulfate, and other glycosaminoglycans, which are vital for maintaining the structural integrity and function of cartilage .

Comparison with Similar Compounds

Uniqueness: N-Acetyl-D-glucosamine-13C6 is unique due to its stable isotope labeling, which allows for precise tracing and metabolic studies in various biological systems. This makes it an invaluable tool in research areas requiring detailed analysis of metabolic pathways and biochemical processes .

Properties

Molecular Formula

C8H15NO6

Molecular Weight

227.16 g/mol

IUPAC Name

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(1,2,3,4,5,6-13C6)hexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i2+1,3+1,5+1,6+1,7+1,8+1

InChI Key

MBLBDJOUHNCFQT-FFZFPVKZSA-N

Isomeric SMILES

CC(=O)N[13C@@H]([13CH]=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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